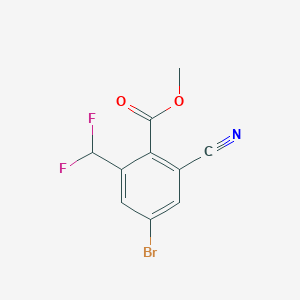

Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO2/c1-16-10(15)8-5(4-14)2-6(11)3-7(8)9(12)13/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWGVVWGRQWDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1C(F)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features several notable functional groups:

- Bromine atom : Enhances reactivity and potential interactions with biological targets.

- Cyano group : Acts as an electron-withdrawing group, influencing the compound's reactivity and interaction with enzymes or receptors.

- Difluoromethyl group : Increases lipophilicity, enhancing membrane penetration and bioavailability.

These structural components contribute to its unique chemical properties, making it a valuable candidate for further biological investigations.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl group facilitates the compound's ability to penetrate biological membranes, allowing it to bind to target proteins with high affinity. This binding can modulate the activity of these proteins, leading to various biological effects, including:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : It can alter receptor activity, influencing cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, in vitro experiments demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and altering gene expression related to cell cycle regulation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (Colon Cancer) | 10.5 | Induction of apoptosis |

| Calu-6 (Lung Cancer) | 8.3 | Cell cycle arrest and apoptosis |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. Preliminary data suggest that it inhibits bacterial growth by disrupting cellular membranes and interfering with essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| E. coli | 15 µg/mL | Growth inhibition |

| S. aureus | 10 µg/mL | Membrane disruption |

Case Studies

- In Vivo Studies : In a study involving mice bearing HCT116 human colon carcinoma xenografts, treatment with this compound resulted in a significant reduction in tumor volume compared to controls, indicating its potential as an effective anticancer agent.

- Combination Therapy : The compound has been evaluated in combination with other chemotherapeutic agents. For example, when used alongside conventional drugs like doxorubicin, it exhibited synergistic effects, enhancing overall therapeutic efficacy while reducing side effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate with structurally related benzoate esters:

Key Observations :

Substituent Position and Reactivity: The position of bromine (e.g., 4-Br vs. 2-Br in Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate) significantly influences electrophilic aromatic substitution pathways .

Fluorine vs.

Ester Chain Length : Methyl esters (e.g., target compound) generally exhibit faster metabolic clearance compared to ethyl esters due to reduced steric shielding of the ester bond .

Q & A

Basic: What are the key synthetic routes for Methyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sequential functionalization of a benzoate ester core. A plausible route includes:

Bromination and difluoromethylation: Introduce bromine and difluoromethyl groups via electrophilic aromatic substitution (EAS) or radical-mediated methods.

Cyanide introduction: Use nucleophilic substitution (e.g., KCN or CuCN) at the ortho position, facilitated by the electron-withdrawing effects of adjacent groups .

Esterification: Protect the carboxylic acid as a methyl ester early in the synthesis to avoid side reactions.

Optimization considerations:

- Temperature control: Lower temperatures (0–5°C) minimize side reactions during bromination.

- Catalysts: Lewis acids like FeCl₃ enhance regioselectivity in EAS .

- Purification: Column chromatography (silica gel, chloroform/hexane eluent) is effective for isolating intermediates >97% purity .

Basic: How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

Answer:

- ¹H/¹³C NMR:

- IR: Stretching vibrations for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 303.93 (C₁₀H₇BrF₂NO₂⁺) .

Validation: Cross-reference experimental data with computational predictions (e.g., PubChem spectral libraries) .

Advanced: How does the difluoromethyl group influence the compound’s reactivity and pharmacokinetic properties?

Answer:

- Reactivity:

- Pharmacokinetics:

Experimental validation: Compare hydrolysis rates (e.g., in pH 7.4 buffer) with non-fluorinated analogs to quantify stability gains .

Advanced: What challenges arise in X-ray crystallography of this compound, and how can SHELXL/SHELXT address them?

Answer:

Challenges:

- Disorder in fluorine atoms: The CF₂H group may exhibit rotational disorder, complicating electron density maps.

- Weak diffraction: Heavy bromine atoms cause absorption effects, reducing data quality.

Solutions using SHELXL/SHELXT:

Space group determination: SHELXT automates Laue group identification from single-crystal data, even with partial occupancy .

Refinement: SHELXL’s anisotropic displacement parameters (ADPs) model thermal motion of Br and F atoms, improving R-factors (<0.05) .

Twinned crystals: Use the TWIN command in SHELXL to refine data from non-merohedral twinning .

Best practices: Collect data at low temperature (100 K) to minimize disorder .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

- Docking studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The cyano group may form hydrogen bonds with catalytic lysine residues .

- QSAR models: Correlate electronic parameters (Hammett σ) of substituents with IC₅₀ values from enzyme assays .

- MD simulations: Simulate ligand-protein stability over 100 ns to assess binding affinity (e.g., RMSD <2 Å indicates stable complexes) .

Validation: Compare predictions with in vitro data (e.g., inhibition of MurD ligase in bacterial assays) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .

- Light sensitivity: Amber vials protect against UV-induced degradation of the cyano group .

- Moisture control: Use desiccants (silica gel) to avoid ester hydrolysis .

Stability testing: Monitor purity via HPLC every 6 months; degradation >2% warrants repurification .

Advanced: How can contradictory data in reaction yields be resolved during scale-up?

Answer:

- Root-cause analysis:

- Design of Experiments (DoE): Vary parameters (temperature, stoichiometry) systematically to identify critical process parameters (CPPs) .

Case study: A 10-fold scale-up of bromination showed yield drops from 85% to 62% due to inadequate heat dissipation. Installing a jacketed reactor restored yields to 78% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.